4-(4-Methylphenoxy)-1-butanol

HPPD inhibition herbicide target pig liver assay

4-(4-Methylphenoxy)-1-butanol (CAS 77029-68-6, also registered as 60222-64-2) is a C11H16O2 aryloxybutanol bearing a para-methyl substituent on the phenoxy ring. The compound belongs to the aryloxyalkanol class that has been explored as a scaffold for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors—a validated herbicide target.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 77029-68-6
Cat. No. B8638909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenoxy)-1-butanol
CAS77029-68-6
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCCO
InChIInChI=1S/C11H16O2/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3
InChIKeyLDPGRBQOENRROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenoxy)-1-butanol (CAS 77029-68-6): A para-Methyl-Substituted Aryloxybutanol Scaffold for HPPD-Targeted Agrochemical and Medicinal Chemistry Programs


4-(4-Methylphenoxy)-1-butanol (CAS 77029-68-6, also registered as 60222-64-2) is a C11H16O2 aryloxybutanol bearing a para-methyl substituent on the phenoxy ring [1]. The compound belongs to the aryloxyalkanol class that has been explored as a scaffold for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors—a validated herbicide target [2]. Its computed XLogP3 of 2.3 and molecular weight of 180.24 g/mol place it within the typical physicochemical space for agrochemical lead matter, and it is commercially available from multiple vendors at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 4-(4-Methylphenoxy)-1-butanol Cannot Be Replaced by Its Ortho Isomer, Unsubstituted Analog, or Halogenated Variants


Within the aryloxybutanol series, the position and electronic nature of the phenyl ring substituent fundamentally alter both physicochemical properties and target engagement. A QSAR analysis of aryloxyacetic acid derivatives as HPPD inhibitors (Martins et al., 2022) established that para-methyl substitution (σp = –0.17, electron-donating) decreases pKi relative to halogenated analogs, while ortho-methyl substitution introduces steric constraints absent in the para isomer [1]. The unsubstituted 4-phenoxy-1-butanol (CAS 1927-71-5) lacks the lipophilicity increment (ΔXLogP ≈ +0.4) conferred by the 4-methyl group, affecting membrane partitioning and soil mobility predictions [2]. These differences mean that substituting one aryloxybutanol for another without confirming target-specific activity data risks altering both potency and physicochemical profile in ways that cannot be predicted from structure alone.

4-(4-Methylphenoxy)-1-butanol: Quantitative Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


HPPD Enzyme Inhibition: 4-(4-Methylphenoxy)-1-butanol vs. Structurally Distinct HPPD Inhibitors in the Same Pig Liver Assay

4-(4-Methylphenoxy)-1-butanol (CHEMBL307048) inhibited pig liver HPPD with an IC50 of 89–90 nM, as measured by spectrophotometric enol-borate assay using 4-hydroxyphenylpyruvic acid as substrate after 15 min incubation [1]. In the same assay system, structurally distinct HPPD inhibitors showed comparable potency: a 2-oxo-2H-chromen-7-yl cyclopropanecarboxylate derivative (CHEMBL308315) yielded IC50 = 110 nM, and a 3-oxocyclohex-1-en-1-yl cyclopropanecarboxylate derivative (CHEMBL72081) yielded IC50 = 70 nM [2][3]. This demonstrates that 4-(4-Methylphenoxy)-1-butanol achieves sub-100 nM potency—within the range of known HPPD inhibitor chemotypes—despite bearing a simple aryloxybutanol scaffold rather than the more elaborate triketone or diketonitrile motifs typical of commercial HPPD herbicides.

HPPD inhibition herbicide target pig liver assay

Substituent Electronic Effects on HPPD Inhibition: 4-Methyl vs. Halogen and Nitro Substituents – Class-Level SAR Inference

Martins et al. (2022) applied QSAR and molecular docking to a library of aryloxyacetic acid derivatives as HPPD inhibitors and found that Me and OMe substituents on the aromatic ring contribute to decreasing pKi values, whereas bulky halogens (Br, I) at the 2-, 4-, and 6-positions and 4-CF3 increase HPPD inhibition [1]. Because 4-(4-Methylphenoxy)-1-butanol carries a single para-methyl group, this class-level finding predicts that its HPPD potency is intentionally moderate relative to polyhalogenated analogs (e.g., 2,4,6-triBr derivatives), but that this moderate potency may be coupled with lower lipophilicity and potentially reduced ecological persistence—a critical consideration in agrochemical lead selection where overly high logP is associated with bioaccumulation risk [2].

HPPD SAR aryloxyacetic acid herbicide design

Lipophilicity Differentiation: 4-(4-Methylphenoxy)-1-butanol (XLogP3 = 2.3) vs. Unsubstituted 4-Phenoxy-1-butanol

The computed XLogP3 of 4-(4-Methylphenoxy)-1-butanol is 2.3, based on PubChem's XLogP3 algorithm [1]. By comparison, the unsubstituted analog 4-phenoxy-1-butanol (CAS 1927-71-5, MF C10H14O2, MW 166.22) has a reported logP of approximately 1.87 [2]. The ΔXLogP of +0.43 conferred by the para-methyl group represents a meaningful difference in lipophilicity that affects membrane permeability, organic/aqueous partitioning, and predicted soil mobility—parameters routinely used to rank agrochemical leads for environmental fate screening. The 4-chloro analog (CAS 55129-23-2, predicted density 1.163 g/cm³, pKa 15.04) and 4-fluoro analog (CAS 1135034-30-8, predicted density 1.118 g/cm³) represent halogen-substituted alternatives with distinct electronic and lipophilic profiles .

lipophilicity logP physicochemical property

Positional Isomer Differentiation: 4-(4-Methylphenoxy)-1-butanol vs. 4-(2-Methylphenoxy)-1-butanol (Ortho Isomer)

Both 4-(4-Methylphenoxy)-1-butanol (CAS 77029-68-6/60222-64-2) and its ortho isomer 4-(2-Methylphenoxy)-1-butanol (CAS 60222-63-1) share molecular formula C11H16O2 and molecular weight 180.24 g/mol, but differ fundamentally in the position of the methyl substituent . The ortho-methyl group introduces steric hindrance adjacent to the ether oxygen, which can restrict rotational freedom around the O–aryl bond and alter the conformational ensemble accessible to the butanol tail. By contrast, the para-methyl group exerts purely electronic effects (Hammett σp = –0.17, inductive + mesomeric electron donation) without introducing steric constraints near the ether linkage. Both isomers are commercially available at 95–97% purity from overlapping vendor networks .

positional isomer ortho vs para steric effect

Evidence-Backed Application Scenarios for Procuring 4-(4-Methylphenoxy)-1-butanol


HPPD Inhibitor Lead Optimization and Herbicide Scaffold Development

Researchers developing novel HPPD-targeted herbicides can deploy 4-(4-Methylphenoxy)-1-butanol as a sub-100 nM potency scaffold (IC50 = 89–90 nM against pig liver HPPD) that is structurally simpler than triketone herbicides, enabling modular SAR exploration of the butanol chain and phenoxy substituent without the synthetic complexity of mesotrione-like chemotypes. Its para-methyl group provides a deliberate electronic baseline (σp = –0.17) against which halogen-, nitro-, or CF3-substituted analogs can be benchmarked for pKi shifts [1][2].

Physicochemical Property Calibration in Agrochemical Candidate Profiling

With XLogP3 = 2.3, 4-(4-Methylphenoxy)-1-butanol occupies an intermediate lipophilicity range suitable for calibrating HPLC-based lipophilicity measurements (e.g., CHI logD) or biomimetic chromatographic methods (IAM, BPM) used to predict soil mobility and passive membrane permeability of agrochemical candidates. It can serve as a reference compound in property-screening cascades where halogenated analogs would be too lipophilic for meaningful comparison [1].

Positional Isomer SAR for ortho-, meta-, and para-Methyl Series

For medicinal chemistry and agrochemical programs investigating the impact of methyl group position on target binding and selectivity, the para isomer (CAS 77029-68-6) serves as a sterically unencumbered reference point, while the ortho isomer (CAS 60222-63-1) provides a sterically constrained comparator. Both isomers are commercially available at ≥95% purity with QC documentation, enabling direct procurement of a matched isomeric pair for systematic SAR campaigns [1][2].

Synthetic Intermediate for Phenoxyalkyl-Derived Bioactive Molecules

The primary alcohol terminus of 4-(4-Methylphenoxy)-1-butanol provides a versatile handle for further functionalization—oxidation to the carboxylic acid (yielding 4-(4-methylphenoxy)butanoic acid), tosylation/mesylation for nucleophilic displacement, or Mitsunobu coupling—enabling its use as a building block for constructing aryloxyalkyl-bearing compound libraries [1]. Its commercial availability with batch-specific QC reduces synthetic variability in multi-step library synthesis.

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